molecular formula C6H6N4 B12964724 3-(Aminomethyl)pyrazine-2-carbonitrile

3-(Aminomethyl)pyrazine-2-carbonitrile

Cat. No.: B12964724
M. Wt: 134.14 g/mol
InChI Key: PDVKTTKKGCAHSK-UHFFFAOYSA-N
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Description

3-(Aminomethyl)pyrazine-2-carbonitrile is a chemical compound intended for research applications. As a pyrazine-carbonitrile derivative, this compound belongs to a class of heterocyclic structures known to serve as valuable intermediates in organic synthesis and medicinal chemistry research. Related aminopyrazine derivatives have been investigated for their potential in various biological activities, including as building blocks for compounds with antimicrobial properties . Researchers utilize such nitrile-functionalized pyrazines to develop novel substances for pharmaceutical and agrochemical discovery. This product is provided for laboratory research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions, referring to the Safety Data Sheet (SDS) before use. Specific physical, chemical, and spectroscopic data for this compound, including its CAS Number, molecular formula, and purity, should be confirmed with the analytical certificate provided with the product.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H6N4

Molecular Weight

134.14 g/mol

IUPAC Name

3-(aminomethyl)pyrazine-2-carbonitrile

InChI

InChI=1S/C6H6N4/c7-3-5-6(4-8)10-2-1-9-5/h1-2H,3,7H2

InChI Key

PDVKTTKKGCAHSK-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=N1)CN)C#N

Origin of Product

United States

Sophisticated Synthetic Methodologies for 3 Aminomethyl Pyrazine 2 Carbonitrile

Retrosynthetic Analysis and Strategic Disconnections for the Target Compound

A retrosynthetic analysis of 3-(aminomethyl)pyrazine-2-carbonitrile reveals several plausible disconnection points, primarily focusing on the formation of the pyrazine (B50134) ring and the introduction of the key functional groups.

A primary disconnection strategy involves severing the C-N bond of the aminomethyl group. This leads to a precursor such as a 3-(halomethyl)pyrazine-2-carbonitrile or 3-formylpyrazine-2-carbonitrile. The former could undergo nucleophilic substitution with an amine source, while the latter could be converted to the target compound via reductive amination.

Another key disconnection breaks down the pyrazine ring itself. This approach considers the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine, a classical and versatile method for pyrazine synthesis. The challenge lies in utilizing starting materials that already possess or can be readily converted to the desired aminomethyl and nitrile substituents.

Elaboration of Pyrazine Ring Formation Strategies

The construction of the pyrazine ring is a cornerstone of the synthesis of its derivatives. A prevalent and effective method involves the condensation of an α-dicarbonyl compound with a 1,2-diamine. For the synthesis of polysubstituted pyrazines, including those with nitrile groups, diaminomaleonitrile (B72808) (DAMN) is a particularly useful 1,2-diamine synthon. The reaction of DAMN with various α-diketones provides a direct route to pyrazine-2,3-dicarbonitriles. For instance, the reaction of biacetyl with diaminomaleonitrile yields 5,6-dimethylpyrazine-2,3-dicarbonitrile. This approach establishes the pyrazine core with the required nitrile groups, which can then be further functionalized.

Another strategy for pyrazine ring formation involves the cyclization of α-amino ketones, which can self-condense to form dihydropyrazines that are subsequently oxidized to the aromatic pyrazine. Variations of this method can be tailored to introduce specific substituents.

Methodologies for Installing Adjacent Aminomethyl and Nitrile Groups

The primary challenge in synthesizing this compound lies in the selective introduction of the aminomethyl group at the C3 position while retaining the nitrile at the C2 position. Several strategies can be envisioned:

Selective Reduction of a Dinitrile Precursor: A promising route starts with a readily accessible precursor like pyrazine-2,3-dicarbonitrile. The challenge is the selective reduction of one nitrile group to an aminomethyl group without affecting the other. This requires careful selection of reducing agents and reaction conditions to control the chemoselectivity.

Functional Group Interconversion from a Carboxamide: An alternative approach involves the selective hydrolysis of one nitrile group in pyrazine-2,3-dicarbonitrile to a carboxamide, yielding 3-carboxamidopyrazine-2-carbonitrile. This intermediate can then undergo a Hofmann rearrangement, a classic organic reaction that converts a primary amide to a primary amine with one fewer carbon atom, to furnish the desired 3-aminopyrazine-2-carbonitrile (B1269731). However, this would yield an amino group directly attached to the ring, not an aminomethyl group. A more direct conversion of the carboxamide to the aminomethyl group would involve reduction, for example with lithium aluminum hydride, but this would likely also reduce the adjacent nitrile.

From a Halomethyl Intermediate: A multi-step sequence could involve the introduction of a halomethyl group at the C3 position of a pyrazine-2-carbonitrile precursor. For instance, a 3-methylpyrazine-2-carbonitrile could be subjected to free-radical halogenation to yield a 3-(halomethyl)pyrazine-2-carbonitrile. This intermediate could then undergo a nucleophilic substitution reaction with ammonia (B1221849) or a protected amine equivalent to install the aminomethyl group.

Reductive Amination of a Formyl Precursor: The synthesis of a 3-formylpyrazine-2-carbonitrile intermediate would open a pathway for reductive amination. This powerful reaction combines an aldehyde or ketone with an amine in the presence of a reducing agent to form a new amine. The formyl precursor could potentially be synthesized by the controlled oxidation of a 3-methyl group or the reduction of a 3-cyano group to an aldehyde. The catalytic hydrogenation of aromatic nitriles to aldehydes is a known transformation, though it often requires carefully controlled conditions to avoid over-reduction to the amine.

Forward Synthesis Pathways: Design, Execution, and Mechanistic Insights

Based on the retrosynthetic analysis, several forward synthesis pathways can be designed and executed.

Precursor Synthesis and Functional Group Interconversions Leading to this compound

A plausible synthetic route commences with the formation of the pyrazine ring.

Route 1: Via Pyrazine-2,3-dicarbonitrile

Synthesis of Pyrazine-2,3-dicarbonitrile: This key intermediate can be synthesized by the condensation of diaminomaleonitrile with glyoxal (B1671930).

Selective Monohydrolysis: The selective hydrolysis of one nitrile group of pyrazine-2,3-dicarbonitrile to form 3-carboxamidopyrazine-2-carbonitrile is a critical step. This can be challenging due to the similar reactivity of the two nitrile groups. Careful control of reaction conditions such as pH, temperature, and reaction time is necessary to favor the mono-hydrolyzed product.

Reduction of the Carboxamide: The resulting 3-carboxamidopyrazine-2-carbonitrile can then be reduced to this compound. This step also requires a selective reducing agent that will reduce the amide to the amine without affecting the nitrile group.

Route 2: Via a Halomethyl Intermediate

Synthesis of 3-Methylpyrazine-2-carbonitrile: This precursor can be synthesized through various methods, including the reaction of an appropriate α-dicarbonyl compound with an amino nitrile.

Halogenation: The methyl group can be halogenated, for instance using N-bromosuccinimide (NBS) under radical initiation conditions, to yield 3-(bromomethyl)pyrazine-2-carbonitrile.

Amination: The 3-(bromomethyl)pyrazine-2-carbonitrile can then be reacted with a source of ammonia, such as sodium azide followed by reduction, or with a protected amine followed by deprotection, to yield the final product.

Catalytic Approaches in Aminomethyl and Nitrile Introduction within the Pyrazine Framework

Catalytic methods can offer efficient and selective pathways for the introduction of the required functional groups.

Catalytic Cyanation: The introduction of the nitrile group can be achieved through palladium-catalyzed cyanation of a halo-pyrazine precursor. For example, a 3-amino-2-chloropyrazine could potentially be cyanated at the 2-position.

Catalytic Hydrogenation: The selective hydrogenation of a nitrile to a primary amine is a well-established transformation, often employing catalysts such as Raney nickel or palladium on carbon. In the context of pyrazine-2,3-dicarbonitrile, achieving selective mono-hydrogenation would be a significant challenge requiring careful catalyst selection and optimization of reaction parameters. The catalytic hydrogenation of 3-cyanopyridine to nicotinaldehyde in the presence of Raney nickel under acidic conditions has been reported, suggesting that a similar approach might be feasible for the partial reduction of a pyrazine nitrile to a formyl group, which could then undergo reductive amination.

The following table summarizes potential catalytic transformations:

PrecursorTransformationCatalyst/ReagentProduct
3-Halo-pyrazine-2-carbonitrileCyanationPd catalyst, Cyanide source (e.g., Zn(CN)₂)Pyrazine-2,3-dicarbonitrile
Pyrazine-2,3-dicarbonitrileSelective HydrogenationRaney Ni, H₂, controlled conditionsThis compound
3-Formylpyrazine-2-carbonitrileReductive AminationNH₃, H₂, Pd/C or NaBH₃CNThis compound

Stereochemical Control and Regioselectivity Considerations in Pyrazine Derivatization

For the synthesis of this compound, stereochemical control is not a factor as the target molecule is achiral. However, regioselectivity is of paramount importance.

When starting with an unsymmetrically substituted pyrazine precursor, the introduction of new functional groups must be directed to the desired positions. For instance, in the functionalization of a monosubstituted pyrazine, the electronic nature of the existing substituent and the reaction conditions will dictate the position of the incoming group.

In the context of pyrazine-2,3-dicarbonitrile, the two nitrile groups are electronically similar, making regioselective reactions challenging. Any attempt at selective functionalization, such as mono-hydrolysis or mono-reduction, would likely result in a mixture of products, necessitating careful purification.

The synthesis of the pyrazine ring itself can also present regioselectivity challenges if unsymmetrical 1,2-dicarbonyl and/or 1,2-diamine precursors are used. The condensation can lead to a mixture of regioisomers, and the desired product must be separated.

Reaction Optimization Protocols for Enhanced Synthetic Yields

The optimization of synthetic protocols is paramount for maximizing the yield and purity of this compound while minimizing reaction times and the formation of byproducts. Key parameters that are typically scrutinized include the choice of solvent, catalyst, temperature, reaction time, and the stoichiometry of reactants. Drawing parallels from the synthesis of structurally related pyrazine derivatives, several optimization strategies can be proposed.

For instance, in the amination of a 3-halopyrazine-2-carbonitrile precursor, the choice of the aminating agent and the reaction conditions are critical. Studies on analogous amination reactions of chloroheteroarenes have demonstrated the efficacy of palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) in achieving high yields under mild conditions. Optimization of such a process would involve screening various palladium catalysts, ligands, bases, and solvents.

Table 1: Hypothetical Optimization of a Palladium-Catalyzed Amination for the Synthesis of a 3-Aminopyrazine Derivative

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃Toluene1001275
2Pd(OAc)₂ (2)BINAP (3)K₃PO₄Dioxane1101082
3Pd₂(dba)₃ (1)RuPhos (2)NaOtBuTHF80891
4Pd(OAc)₂ (1)SPhos (2)K₂CO₃DMF1201268

This table is a representative example based on typical optimization studies for similar reactions and does not represent actual experimental data for the synthesis of this compound.

Furthermore, in the synthesis of pyrazinamide derivatives, which share the pyrazine core, reaction parameters such as substrate ratio and temperature have been shown to significantly impact yield. For example, in an enzymatic amidation, an optimal substrate molar ratio of 1:3 (ester to amine) and a temperature of 45°C were found to provide the highest yields mtak.hu. Applying such principles, a systematic variation of the molar ratio of the 3-halopyrazine-2-carbonitrile to the aminating agent would be a key optimization step.

Microwave-assisted synthesis has also emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds, including pyrazines. The application of microwave irradiation can significantly reduce reaction times from hours to minutes and often leads to cleaner reaction profiles.

Novel Synthetic Route Development and Comparative Analysis for this compound

The development of novel synthetic routes for this compound is driven by the need for more efficient, sustainable, and scalable processes. This involves exploring alternative starting materials, novel catalytic systems, and innovative reaction technologies.

Exploration of Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceutical intermediates to minimize environmental impact and enhance safety. For the synthesis of this compound, several green chemistry approaches can be envisioned.

Biocatalysis: The use of enzymes as catalysts offers a highly selective and environmentally benign alternative to traditional chemical catalysts. For instance, the synthesis of pyrazinamide derivatives has been successfully achieved using immobilized lipases in a continuous-flow system mtak.hu. This enzymatic approach operates under mild conditions (e.g., 45°C) in greener solvents like tert-amyl alcohol, leading to high yields and minimizing the use of hazardous reagents mtak.hu. A similar biocatalytic strategy could potentially be developed for the amination or hydrolysis steps in the synthesis of this compound.

Table 2: Comparison of Conventional and Enzymatic Synthesis of Pyrazinamide Derivatives

ParameterConventional MethodEnzymatic Method (Batch)Enzymatic Method (Flow)
CatalystThionyl chloride/DMFLipozyme® TL IMLipozyme® TL IM
SolventDMFtert-Amyl alcoholtert-Amyl alcohol
TemperatureHigh temperatures45 °C45 °C
Reaction TimeSeveral hours~17 hours20 minutes
YieldVariableHighUp to 91.6%
Environmental ImpactUse of hazardous reagentsGreener solvent, biodegradable catalystGreener solvent, catalyst recycling

Data adapted from a study on pyrazinamide synthesis and presented for comparative purposes mtak.hu.

Microwave-Assisted Synthesis: As mentioned, microwave irradiation can significantly enhance reaction efficiency, reducing energy consumption and often allowing for the use of less hazardous solvents or even solvent-free conditions. This technology aligns well with the principles of green chemistry by improving energy efficiency and potentially reducing waste.

Use of Greener Solvents: The replacement of hazardous solvents such as dimethylformamide (DMF) and chlorinated hydrocarbons with more environmentally friendly alternatives like tert-amyl alcohol, 2-methyltetrahydrofuran (2-MeTHF), or even water, where feasible, is a key aspect of green synthetic design.

Applications of Flow Chemistry and Continuous Processing in Pyrazine Synthesis

Flow chemistry, or continuous processing, offers numerous advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, better reproducibility, and the potential for straightforward scalability. The synthesis of heterocyclic compounds, including pyrazines, is an area where flow chemistry has demonstrated significant potential.

The enzymatic synthesis of pyrazinamide derivatives in a continuous-flow microreactor system has been shown to be highly efficient, with reaction times reduced to 20 minutes compared to 17 hours in a batch reactor, while achieving excellent yields mtak.hu. This dramatic rate enhancement is attributed to the high surface-area-to-volume ratio in the microreactor, which facilitates efficient interaction between the reactants and the immobilized enzyme.

A continuous-flow setup for the synthesis of this compound could be designed to telescope multiple reaction steps, thereby avoiding the isolation and purification of intermediates. For example, the formation of a 3-halopyrazine-2-carbonitrile intermediate could be performed in a first reactor, with the output stream directly feeding into a second reactor for the subsequent amination step. This approach not only improves efficiency but also minimizes manual handling of potentially hazardous intermediates.

Table 3: Conceptual Parameters for a Continuous Flow Synthesis of a Pyrazine Derivative

ParameterValue/Condition
Reactor TypePacked-bed reactor with immobilized catalyst
Flow Rate0.1 - 1.0 mL/min
Residence Time5 - 30 minutes
Temperature60 - 150 °C
Pressure5 - 10 bar
In-line AnalysisFTIR / UV-Vis for reaction monitoring

This table presents a conceptual framework for a continuous flow process and does not represent actual experimental data for the target compound.

The integration of in-line purification and analysis techniques within a continuous flow system can further enhance process control and lead to the production of high-purity this compound in a fully automated and efficient manner.

Mechanistic Studies of Nitrile Group Reactivity in this compound

The nitrile group on the electron-deficient pyrazine ring is a versatile functional handle, susceptible to a variety of chemical transformations. Its reactivity is characterized by the electrophilic nature of the carbon atom and the nucleophilic lone pair on the nitrogen atom.

Nucleophilic Additions and Cycloaddition Reactions at the Nitrile Center

The carbon atom of the nitrile group in pyrazinecarbonitriles is electrophilic and undergoes nucleophilic attack. nih.gov This reaction is often the first step in more complex transformations. For instance, the addition of a nucleophile like a thiolate from a cysteine residue is a key mechanism for covalent inhibitors targeting enzymes. nih.gov While direct studies on this compound are limited, the reactivity of related pyrazine-2,3-dicarbonitrile shows that the nitrile group's reactivity is enhanced by the pyrazine ring, promoting reactions with amines. nih.gov This suggests that the nitrile in the title compound is activated towards nucleophilic attack.

Cycloaddition reactions provide a powerful method for constructing more complex heterocyclic systems. Inverse electron demand Diels-Alder reactions are common for electron-deficient azadienes like pyrazines. nih.gov Studies on related 4-pyridazinecarbonitriles demonstrate that intramolecular [4+2] cycloadditions with tethered alkyne side chains can proceed upon heating to yield fused aromatic systems, such as dihydrobenzofurans and indolinecarbonitriles. mdpi.com Although this is an intramolecular example, it highlights the potential of the pyrazine-carbonitrile system to act as a diene. The reaction of 3-aminopyrazine-2-carbonitrile with formamidine acetate at elevated temperatures to produce 4-aminopteridine is a key example of a cyclocondensation reaction, where the nitrile group participates in the formation of a new pyrimidine ring fused to the pyrazine core. rsc.orgresearchgate.net

Table 1: Examples of Cycloaddition and Annulation Reactions with Related Pyrazine/Pyridazine Carbonitriles

Starting Material Reagent(s) Product Type Reference
3-Aminopyrazine-2-carbonitrile Formamidine acetate 4-Aminopteridine rsc.org
3-Ethoxymethyleneamino-pyrazine-2-carbonitrile Ammonia 4-Aminopteridine rsc.org
3-Ethoxymethyleneamino-pyrazine-2-carbonitrile Methylamine 3,4-Dihydro-4-imino-3-methylpteridine rsc.org
3-(But-3-yn-1-yloxy)-4-pyridazinecarbonitrile Heat (150°C) Fused Dihydrofuran mdpi.com

Derivatization Pathways and Functional Group Transformations of the Nitrile Moiety

The nitrile group is a precursor to a variety of other functional groups. One of the most common transformations is hydrolysis to a carboxylic acid or an amide. libretexts.org The hydration of pyrazine-2-carbonitrile to pyrazinamide, a crucial antitubercular drug, can be achieved using a manganese dioxide column reactor in a continuous flow system. researchgate.net This transformation can also be catalyzed by homogeneous manganese complexes. researchgate.net Base-catalyzed hydrolysis proceeds via nucleophilic attack of a hydroxide ion on the nitrile carbon, forming a hydroxy imine intermediate that tautomerizes to an amide. libretexts.org

Another significant derivatization is the conversion of the nitrile to a tetrazole ring, a common bioisostere for a carboxylic acid group in medicinal chemistry. This is typically achieved by reacting the nitrile with an azide source, such as sodium azide, often in the presence of an acid.

Furthermore, the nitrile group can react with hydrazine. For example, 3-aminopyrazine-2-carbonitrile reacts with hydrazine hydrate to yield 3-aminopyrazine-2-carboxamidrazone, demonstrating the nitrile's susceptibility to addition by nitrogen nucleophiles. rsc.org

Reductions and Oxidations Involving the Nitrile Functionality

The reduction of a nitrile group typically yields a primary amine. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) can reduce nitriles to primary amines through successive nucleophilic additions of hydride ions. libretexts.org The initial addition forms an imine anion, which is further reduced to a dianion and then protonated upon workup to give the amine. libretexts.org Conversely, using a bulkier reducing agent like diisobutylaluminium hydride (DIBALH) allows for the partial reduction of nitriles to aldehydes after a hydrolysis workup step. libretexts.org

The oxidation of the nitrile group itself is not a common reaction. However, the pyrazine ring system can be oxidized. Treatment of pyrazines with oxidizing agents like peracids typically results in the formation of pyrazine-N-oxides. acs.org The presence of the aminomethyl and nitrile substituents would influence the regioselectivity of such an oxidation. The formation of dihydropyrazine (B8608421) intermediates followed by aromatization through oxidation is a key step in some pyrazine synthesis pathways. researchgate.net

Investigations into Aminomethyl Group Reactivity in this compound

The aminomethyl group functions as a primary amine, with its reactivity centered on the nucleophilic lone pair of electrons on the nitrogen atom. Its placement on a methylene spacer slightly isolates it electronically from the pyrazine ring compared to a directly attached amino group.

Amine-Based Derivatization and Functionalization Strategies

The primary amine of the aminomethyl group is readily derivatized through common amine reactions.

Acylation: The amine can be acylated using acyl chlorides or anhydrides to form amides. vedantu.com These reactions are often performed in the presence of a base like pyridine, which neutralizes the HCl byproduct and can act as a catalyst. vedantu.comyoutube.com For example, acylation of amines with acetic anhydride in pyridine is a standard method for introducing an acetyl protecting group. nih.gov Palladium-catalyzed ortho-acylation has also been developed for 2-aryl pyridines using arylmethyl amines as the acyl source, demonstrating a more complex transformation involving the aminomethyl group. rsc.org

Alkylation: N-alkylation of the aminomethyl group can be achieved by reaction with alkyl halides. However, overalkylation to form secondary, tertiary, and even quaternary ammonium salts is a common problem because the nucleophilicity of the amine increases with each alkylation. nih.govyoutube.com To achieve selective monoalkylation, specific strategies such as using N-aminopyridinium salts as ammonia surrogates have been developed. nih.gov Heterogeneous catalysts are also employed for the N-alkylation of aminopyridines, which could be applicable to aminomethyl-substituted pyrazines. google.com

Table 2: General Derivatization Reactions of Primary Amines

Reaction Type Typical Reagent(s) Product Functional Group Key Considerations Reference(s)
Acylation Acyl chloride, Acetic anhydride Amide Often requires a base (e.g., pyridine) to scavenge acid byproduct. vedantu.comnih.gov
Alkylation Alkyl halide Secondary/Tertiary Amine Prone to overalkylation; requires controlled conditions for selectivity. nih.govyoutube.com

Reactions Involving Nitrogen Atom Lone Pair Electron Systems

The lone pair of electrons on the nitrogen of the aminomethyl group is the source of its basicity and nucleophilicity, enabling reactions with a wide range of electrophiles.

The amine can react with various electrophiles beyond simple alkylating and acylating agents. For example, reaction with electrophilically activated nitroalkanes can lead to cyclocondensation reactions to form fused heterocyclic systems like imidazo[1,5-a]pyridines. beilstein-journals.org The lone pair can also act as a nucleophile in substitution reactions. youtube.com

As a base, the aminomethyl group will react with acids to form ammonium salts. This is a fundamental property influencing the solubility and handling of the compound. The lone pair also allows the aminomethyl group to act as a ligand, coordinating to metal centers. While the pyrazine ring nitrogens are also potential coordination sites, the aminomethyl nitrogen's greater basicity and flexibility might allow it to act as a chelating ligand in concert with one of the ring nitrogens. Reactions of substituted aminopyridines with electrophilic boranes, for instance, demonstrate the formation of adducts at the amino group. nih.gov

The electrophilic substitution on the pyrazine ring itself is generally difficult due to its electron-deficient nature. rsc.orgresearchgate.net Any such reaction would be heavily influenced by the directing effects of the existing substituents.

Potential for Condensation and Multicomponent Reactions via the Aminomethyl Group

The primary amine of the aminomethyl group is a potent nucleophile, making it a key handle for condensation and multicomponent reactions (MCRs). These reactions are highly valued in synthetic chemistry for their efficiency in building molecular complexity from simple precursors in a single step. frontiersin.orgnih.gov

Condensation Reactions: Condensation reactions involve the joining of two molecules with the elimination of a small molecule, such as water. ebsco.comwikipedia.orglibretexts.orgyoutube.com The aminomethyl group in this compound can readily react with various carbonyl compounds. For instance, reaction with aldehydes or ketones would form Schiff bases (imines), which are versatile intermediates for further functionalization. Similarly, condensation with carboxylic acids or their derivatives (like acyl chlorides or esters) would yield the corresponding amides. libretexts.org These amidation reactions are fundamental in medicinal chemistry for linking molecular fragments. imist.maimist.ma

Multicomponent Reactions (MCRs): MCRs combine three or more reactants in a one-pot synthesis, offering significant advantages in terms of atom economy and step efficiency. frontiersin.orgnih.gov The aminomethyl group can serve as the amine component in several classic MCRs.

Groebke-Blackburn-Bienaymé (GBB) Reaction: This is a three-component reaction between an aminoazine, an aldehyde, and an isocyanide to form fused imidazo[1,2-a]azines. frontiersin.orgorganic-chemistry.org By analogy, this compound could potentially react as the aminoazine component, leading to complex, fused heterocyclic systems. Research on the related drug Trimethoprim, which contains an α-aminoazine moiety, has demonstrated its successful participation in the GBB reaction to generate novel antimicrobial agents. frontiersin.org

Ugi and Passerini Reactions: These are powerful isocyanide-based MCRs. nih.gov While the classic Ugi four-component reaction involves an amine, a carbonyl compound, an isocyanide, and a carboxylic acid, the aminomethyl group of the target molecule could fulfill the role of the amine, enabling the rapid assembly of peptide-like structures.

Biginelli-type Reactions: These reactions typically involve an aldehyde, a β-dicarbonyl compound, and a urea or thiourea. However, variations using aminoazoles, such as 5-aminotetrazole, as the nitrogen-containing component have been developed to synthesize fused pyrimidine systems. clockss.org This suggests the potential for this compound to participate in similar three-component cyclocondensations.

Table 1: Potential Multicomponent Reactions Involving the Aminomethyl Group
Reaction NameReactant TypesPotential Product ScaffoldReference Analogy
Groebke-Blackburn-BienayméAldehyde, IsocyanideFused Imidazo-pyrazinonesTrimethoprim frontiersin.org
Ugi ReactionAldehyde, Isocyanide, Carboxylic Acidα-Acylamino-carboxamide derivativesGeneral MCR principles nih.govnih.gov
Biginelli-like ReactionAldehyde, β-Dicarbonyl CompoundDihydropyrimidinone-fused pyrazines5-Aminotetrazole clockss.org

Reactivity Modulations of the Pyrazine Ring in this compound

The pyrazine ring is inherently electron-deficient due to the presence of two nitrogen atoms. youtube.comresearchgate.net This electron deficiency is further modulated by the electronic effects of the aminomethyl and cyano substituents, which have opposing influences on the ring's reactivity.

Influence of Substituents on Aromatic Ring Reactivity and Selectivity

The reactivity of the pyrazine ring towards electrophilic or nucleophilic attack is heavily dependent on its substituents.

Aminomethyl Group (-CH₂NH₂): This group is generally considered to be electron-donating. The methylene spacer mitigates the direct +M (mesomeric) effect of the amino group on the ring, but it still exerts a net electron-donating effect through induction (-I effect of the ring on the group) and hyperconjugation. This donating character would slightly activate the pyrazine ring towards electrophilic attack and direct incoming electrophiles to positions ortho and para to itself, although such reactions are generally difficult on the electron-poor pyrazine core. youtube.com

Cyano Group (-CN): The nitrile group is strongly electron-withdrawing through both inductive (-I) and mesomeric (-M) effects. This deactivates the ring towards electrophilic substitution but significantly activates it for nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the cyano group.

The combined effect of an activating aminomethyl group and a deactivating cyano group makes predicting reactivity complex. The cyano group's powerful electron-withdrawing nature likely dominates, rendering the pyrazine ring highly susceptible to nucleophilic attack. The most probable sites for nucleophilic attack would be the unsubstituted carbon atoms at positions 5 and 6, which are ortho and meta to the cyano group, respectively.

Table 2: Predicted Electronic Effects of Substituents on the Pyrazine Ring
SubstituentInductive EffectMesomeric EffectOverall Effect on Ring Electron DensityPredicted Influence on Reactivity
-CH₂NH₂ (Aminomethyl)-I (weak)N/A (insulated by CH₂)Weakly ActivatingSlightly enhances electrophilic attack (if forced); directs ortho/para
-CN (Cyano)-I (strong)-M (strong)Strongly DeactivatingStrongly promotes nucleophilic attack; directs ortho/para

Directed Functionalization Strategies on the Pyrazine Core

Directed functionalization allows for the regioselective introduction of new groups onto the pyrazine ring.

Nucleophilic Aromatic Substitution (SNAr): Given the electron-deficient nature of the pyrazine ring, especially with the cyano group, SNAr reactions are a plausible strategy if a leaving group (e.g., a halogen) is present on the ring. For example, if a chloro or bromo substituent were installed at position 5 or 6, it could be readily displaced by various nucleophiles (alkoxides, amines, thiols).

Directed C-H Functionalization: Modern synthetic methods allow for the direct functionalization of C-H bonds. nih.govmdpi.com In the context of azines, radical addition reactions, such as the Minisci reaction, are effective for introducing alkyl or acyl groups. nih.gov For this compound, such reactions would likely be directed by the protonated pyrazine nitrogen atoms to the C-5 and C-6 positions. Furthermore, transition-metal-catalyzed C-H activation, while challenging on such an electron-poor system, could offer another route for selective functionalization, potentially directed by the aminomethyl group. mdpi.comresearchgate.net

Ring Opening and Rearrangement Pathways of Pyrazine Derivatives

The pyrazine ring, while aromatic, can undergo ring-opening reactions under certain conditions, though this is less common than for other diazines like pyrimidines. youtube.com

Ring Opening: Treatment of certain halogenated pyrazines with strong nucleophiles like amide ions can lead to ring-opening, often proceeding through an open-chain intermediate before potentially re-closing to a different heterocyclic system. While there are no direct reports for this compound, the presence of the activating cyano group could facilitate nucleophilic attack leading to ring cleavage under harsh conditions.

Rearrangements: Rearrangements involving the pyrazine ring itself are not common. However, rearrangements of substituents are more plausible. For instance, a Boekelheide rearrangement can be utilized in pyrazine N-oxides to functionalize a methyl group adjacent to the N-oxide, which is a useful strategy for introducing functionality. mdpi.com While the target molecule lacks an N-oxide, this illustrates the types of substituent-focused rearrangements possible in pyrazine chemistry.

Synergistic Reactivity Between Functional Groups in this compound

The proximity of the aminomethyl and cyano groups allows for unique synergistic reactivity, particularly in the formation of new fused-ring systems.

Intramolecular Cyclization and Annulation Reactions

Intramolecular reactions between the nucleophilic aminomethyl group and the electrophilic cyano group (or a derivative) can lead to the formation of fused heterocyclic structures.

Intramolecular Cyclization: The primary amine can attack the nitrile carbon atom in an intramolecular fashion. This type of cyclization is often promoted by acid or metal catalysts. nih.gov Depending on the reaction conditions, this could lead to the formation of a fused dihydropyrimidine ring, which could subsequently aromatize. For example, studies on N-cyano sulfoximines have shown that the N-cyano group can be activated by anhydrides to promote intramolecular cyclization. nih.gov A similar strategy could potentially be applied here.

Annulation Reactions: Annulation involves the formation of a new ring onto an existing one. The aminomethyl and cyano groups can act in concert as a "dinucleophile/electrophile" synthon. Reaction with a suitable 1,2-dielectrophilic partner (e.g., an α-haloketone or a 1,2-diketone) could lead to the construction of a new six-membered ring fused to the pyrazine core. This would involve initial reaction at the amine followed by a subsequent intramolecular cyclization involving the nitrile group, a strategy common in the synthesis of fused heterocycles. organic-chemistry.orgmdpi.commdpi.comresearchgate.net Research on heterocyclic substrates bearing a tethered alkyne and nitrile has demonstrated their ability to undergo intramolecular cyclization to form a new fused pyridine ring, highlighting the utility of the nitrile group in annulation strategies. nih.gov

Table 3: Potential Intramolecular Reactions
Reaction TypeReacting GroupsPotential External ReagentResulting Fused Ring SystemReference Principle
Intramolecular Cyclization-CH₂NH₂ and -CNAcid/Metal Catalyst or Activating Agent (e.g., Anhydride)Fused Dihydropyrimidine or PyrimidinoneN-Cyano group activation nih.gov
Annulation-CH₂NH₂ and -CN1,2-Dielectrophile (e.g., α-haloketone)Fused Pyridine or PyridinoneFused heterocycle synthesis mdpi.comnih.govnih.gov

Elucidation of Chemical Reactivity and Transformative Chemistry of 3 Aminomethyl Pyrazine 2 Carbonitrile

Cascade and Tandem Processes Utilizing Multiple Reactive Sites

The strategic arrangement of a nucleophilic aminomethyl group and an electrophilic cyano group ortho to each other on the pyrazine (B50134) ring endows 3-(Aminomethyl)pyrazine-2-carbonitrile with the potential to participate in cascade and tandem reactions. These processes, where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates, offer an efficient pathway to complex fused heterocyclic systems. While specific, well-documented examples of cascade reactions starting directly from this compound are not extensively reported in the scientific literature, the inherent reactivity of its functional groups allows for the postulation of several potential transformations.

The primary amino group of the aminomethyl moiety can act as the initial nucleophile, attacking an external electrophile. The resulting intermediate can then undergo an intramolecular cyclization involving the cyano group, leading to the formation of a new heterocyclic ring fused to the pyrazine core. This type of reaction sequence is a hallmark of tandem processes.

Drawing parallels from the reactivity of the closely related 3-aminopyrazine-2-carbonitrile (B1269731), which is a well-known precursor for pteridines, it is conceivable that this compound could react with various bifunctional reagents to yield fused pyrazine derivatives. For instance, reaction with 1,2-dicarbonyl compounds or their equivalents could initiate a condensation with the aminomethyl group, followed by cyclization of the cyano group onto the newly formed imine or enamine, resulting in the formation of dihydropyrido[2,3-b]pyrazine derivatives. Subsequent aromatization would lead to the stable aromatic pyrido[2,3-b]pyrazine (B189457) system.

The general proposed mechanism for such a cascade reaction would involve:

Nucleophilic attack of the primary amine of the aminomethyl group on an electrophilic center of a reaction partner.

Intramolecular nucleophilic attack of the nitrogen from the newly formed intermediate or the pyrazine ring onto the cyano group, or a derivative thereof.

Aromatization of the newly formed ring system, often through the elimination of a small molecule like water or ammonia (B1221849).

These potential cascade reactions represent a powerful, yet to be fully explored, avenue for the synthesis of novel and complex nitrogen-containing heterocyclic compounds with potential applications in medicinal chemistry and materials science. The table below outlines some hypothetical cascade reactions based on these chemical principles.

Reactant Proposed Reaction Conditions Potential Fused Heterocyclic Product
1,2-Diketone (e.g., Biacetyl)Acid or base catalysis, heatingDihydropyrido[2,3-b]pyrazine derivative
β-Ketoester (e.g., Ethyl acetoacetate)Base catalysis, heatingPyrido[2,3-b]pyrazinone derivative
α-Haloketone (e.g., Phenacyl bromide)Base, solventDihydropyrido[2,3-b]pyrazine derivative

Strategic Applications in Complex Molecule Synthesis and Advanced Molecular Engineering

Utility of 3-(Aminomethyl)pyrazine-2-carbonitrile as a Versatile Synthetic Synthon for Heterocyclic Scaffolds

The inherent reactivity of the aminomethyl and nitrile functionalities, coupled with the stable pyrazine (B50134) core, makes this compound a valuable synthon for the synthesis of a variety of heterocyclic scaffolds. Its bifunctional nature allows for its participation in a range of cyclization and condensation reactions.

The development of fused heterocyclic systems is a significant area of research, particularly in medicinal chemistry where such scaffolds often exhibit potent biological activities. The this compound moiety can serve as a key precursor for the synthesis of fused pyrazine derivatives. For instance, intramolecular cyclization reactions can be envisioned where the aminomethyl group reacts with a suitably placed electrophile on a substituent, or the nitrile group participates in a cyclization cascade.

General synthetic strategies for fused heterocycles often involve the reaction of a bifunctional starting material. In this context, the aminomethyl group of this compound can act as a nucleophile to react with various electrophilic reagents, leading to the formation of fused ring systems. For example, reaction with α,β-unsaturated ketones or esters could lead to the formation of dihydropyridine (B1217469) or dihydropyrimidinone rings fused to the pyrazine core.

A general approach to synthesizing fused pyrazines involves the cyclization of appropriately substituted pyrazine derivatives. researchgate.net While specific examples with this compound are not extensively documented, the principles of heterocyclic synthesis suggest its potential. For example, a reaction with a dicarbonyl compound could lead to the formation of a fused pyrrole (B145914) or imidazole (B134444) ring. The synthesis of 1,2,3-triazolo[1,5-a]pyrazines has been achieved through the thermolysis of 5-(2-pyrazinyl)tetrazole, which proceeds via a diazo intermediate. researchgate.net A similar strategy could potentially be adapted for derivatives of this compound.

The construction of bridged and spirocyclic frameworks presents a significant synthetic challenge due to the introduction of conformational rigidity and three-dimensional complexity. The unique stereoelectronic properties of this compound make it a potentially valuable building block for such endeavors.

The aminomethyl group can participate in intramolecular Mannich-type reactions or other cyclization strategies to form bridged systems. For instance, if the pyrazine ring is further functionalized with a suitable tether containing a nucleophilic or electrophilic partner, an intramolecular cyclization could lead to a bridged structure.

Spirocyclic compounds, which contain two rings sharing a single atom, are found in numerous natural products and pharmaceuticals. mdpi.com The synthesis of spirocycles often involves intramolecular cyclization or rearrangement reactions. nih.gov While direct examples involving this compound are scarce in the literature, its functional groups offer potential for spirocycle synthesis. For example, the aminomethyl group could act as a nucleophile in an intramolecular reaction with a carbonyl group positioned on a side chain attached to the pyrazine ring, leading to a spirocyclic lactam.

Precursor in Target-Oriented Synthesis Methodologies Involving this compound

Target-oriented synthesis aims to construct complex molecules with specific biological or material properties. The versatility of this compound makes it an attractive starting material for the synthesis of a variety of target molecules.

The incorporation of the pyrazine-nitrile-aminomethyl moiety into larger molecules can be achieved through various synthetic transformations. The aminomethyl group provides a handle for standard N-alkylation and N-acylation reactions, allowing for the attachment of this fragment to other molecular scaffolds. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing further points for diversification.

Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While the pyrazine ring itself can be a substrate for cross-coupling, the aminomethyl and nitrile groups offer additional sites for modification. For example, the synthesis of pyrazine-based inhibitors of mycobacterial methionine aminopeptidase (B13392206) 1 involved the derivatization of a 3-aminopyrazine-2-carboxamide (B1665363) scaffold. nih.gov Similar strategies could be applied to this compound to incorporate it into larger, biologically active molecules.

The design of synthetic pathways utilizing this compound should leverage the differential reactivity of its functional groups. A retrosynthetic analysis of a target molecule would identify key disconnections that could be made through reactions involving the aminomethyl or nitrile groups.

For example, in the design of a complex molecule containing a fused pyrazine ring system, a key retrosynthetic step might be a cyclization reaction involving the aminomethyl group and a carbonyl functionality. The synthetic design would then focus on the efficient construction of the precursor containing both of these functionalities. Structure-based drug design is a powerful approach that can guide the synthesis of novel bioactive compounds. nih.govresearchgate.net In silico modeling can be used to design molecules that fit into the active site of a target protein, and this compound could serve as a scaffold for the elaboration of such molecules. researchgate.net

The synthesis of pyrazine compounds often involves multi-step sequences. For instance, the synthesis of a pyrazine derivative for use as an FGFR inhibitor involved a multi-step pathway starting from 3-aminopyrazine-2-carboxamide. mdpi.com The design of efficient synthetic routes requires careful consideration of reaction conditions and protecting group strategies to ensure the desired outcome.

Development of Ligand Systems and Coordination Chemistry Frameworks Utilizing this compound

Pyrazine and its derivatives are well-known for their ability to act as bridging ligands in coordination polymers and metal-organic frameworks (MOFs). nih.gov The nitrogen atoms of the pyrazine ring can coordinate to metal centers, leading to the formation of extended one-, two-, or three-dimensional structures. The presence of the aminomethyl and nitrile groups in this compound adds further coordination potential, allowing for the formation of more complex and functional materials.

The synthesis of coordination compounds with pyrazine derivatives often involves the reaction of a metal salt with the pyrazine ligand in a suitable solvent. nih.gov The resulting structures can be influenced by factors such as the metal-to-ligand ratio, the counter-ion, and the solvent system. nih.gov The use of this compound as a ligand could lead to the formation of novel coordination polymers with interesting topologies and properties, such as gas adsorption or catalysis. nih.gov

The development of coordination chemistry-based approaches allows for the rational design of functional supramolecular architectures. By using well-defined building blocks, such as metal ions and functionalized ligands like this compound, it is possible to construct complex assemblies with tailored properties.

Exploration of Supramolecular Interactions and Self-Assembly Principles involving this compound

Supramolecular chemistry, the chemistry beyond the molecule, relies on non-covalent interactions to construct large, ordered structures. The functional groups on this compound make it an excellent candidate for designing self-assembling systems.

The rational design of supramolecular architectures depends on the predictable nature of intermolecular forces. This compound can engage in a variety of such interactions:

Hydrogen Bonding: The aminomethyl group is a potent hydrogen bond donor (N-H), while the pyrazine nitrogens and the nitrile nitrogen are hydrogen bond acceptors. This donor-acceptor complementarity can lead to the formation of robust and directional hydrogen-bonded networks. nih.govresearchgate.net These interactions are fundamental to the self-assembly of many nitrogen-containing heterocyclic compounds. nih.gov

π-π Stacking: The electron-deficient pyrazine ring can participate in π-π stacking interactions with other aromatic systems, including other pyrazine rings. These interactions are crucial in the solid-state packing of many aromatic compounds and can influence the electronic properties of the resulting assembly.

Dipole-Dipole Interactions: The nitrile group possesses a strong dipole moment, which can lead to significant dipole-dipole interactions, further stabilizing a self-assembled structure.

By strategically positioning these functional groups, it is possible to program the molecule to form specific supramolecular synthons—structural units within a supramolecule that are formed by intermolecular interactions.

Table 2: Key Intermolecular Interactions for this compound

Interaction TypeParticipating Functional Group(s)Role in Self-Assembly
Hydrogen Bond Donor Aminomethyl (-NH₂)Directional control, formation of chains or sheets.
Hydrogen Bond Acceptor Pyrazine Nitrogens, Nitrile Nitrogen (-C≡N)Complementary pairing with hydrogen bond donors.
π-π Stacking Pyrazine RingFormation of columnar structures, electronic communication.
Dipole-Dipole Nitrile Group (-C≡N)Stabilization of the overall supramolecular architecture.

This table outlines the primary non-covalent interactions that this compound can utilize for self-assembly, based on its molecular structure.

The principles of directed self-assembly aim to create complex, functional structures from molecular components in a predictable manner. For this compound, theoretical frameworks can guide the design of such systems.

Computational modeling, such as Density Functional Theory (DFT), can be employed to predict the most stable self-assembled structures. mdpi.com These calculations can elucidate the relative strengths of different intermolecular interactions and predict the geometry of the resulting supramolecular architectures. Molecular electrostatic potential maps can reveal the electron-rich and electron-poor regions of the molecule, providing insights into how it will interact with other molecules. mdpi.com

By understanding these theoretical principles, it is possible to envision the use of this compound in creating a variety of supramolecular materials. For example, its self-assembly on surfaces like gold or graphite (B72142) could lead to the formation of well-ordered monolayers, a topic of significant interest in materials science. researchgate.net The combination of hydrogen bonding and metal coordination could also be used to construct metal-organic frameworks (MOFs) with tailored pore sizes and functionalities.

Advanced Computational and Theoretical Investigations of 3 Aminomethyl Pyrazine 2 Carbonitrile

Quantum Chemical Characterization of Electronic Structure of 3-(Aminomethyl)pyrazine-2-carbonitrile

The electronic structure of a molecule is fundamental to its chemical behavior. For this compound, computational quantum chemistry provides powerful tools to probe its electronic properties with high accuracy.

High-Level Ab Initio and Density Functional Theory (DFT) Calculations for Ground State Characterization

To obtain a reliable description of the ground state of this compound, high-level ab initio and Density Functional Theory (DFT) calculations are employed. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, along with a variety of DFT functionals (e.g., B3LYP, M06-2X), are utilized in conjunction with extensive basis sets (e.g., 6-311++G(d,p), aug-cc-pVTZ) to accurately predict its geometric and electronic properties. studylib.netrsc.orgbohrium.com

These calculations typically begin with a geometry optimization to find the lowest energy conformation of the molecule. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles of the pyrazine (B50134) ring and its substituents. The presence of the aminomethyl group introduces conformational flexibility, which can be explored through computational methods to identify the most stable isomer.

Once the optimized geometry is obtained, a wealth of electronic information can be extracted. This includes the molecule's total energy, dipole moment, and the energies of its frontier molecular orbitals – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it provides insight into the molecule's chemical reactivity and kinetic stability. science.govekb.eg A smaller gap generally suggests higher reactivity.

Computational Method Basis Set HOMO (eV) LUMO (eV) HOMO-LUMO Gap (eV) Dipole Moment (D)
B3LYP6-311++G(d,p)-6.85-1.725.134.21
M06-2X6-311++G(d,p)-7.23-1.555.684.55
MP2aug-cc-pVTZ-7.11-1.485.634.48

Note: The data in this table are representative values derived from computational studies on analogous substituted pyrazine systems and are intended for illustrative purposes.

Analysis of Electron Density Distributions and Molecular Electrostatic Potentials

The distribution of electrons within a molecule governs its interactions with other chemical species. The molecular electrostatic potential (MEP) is a valuable tool for visualizing this distribution. The MEP maps the electrostatic potential onto the electron density surface of the molecule, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

For this compound, the MEP would likely show a negative potential (typically colored red or orange) around the nitrogen atoms of the pyrazine ring and the nitrogen atom of the cyano group, indicating these are sites prone to electrophilic attack. Conversely, a positive potential (blue) would be expected around the hydrogen atoms of the aminomethyl group, suggesting their susceptibility to nucleophilic attack. The push-pull nature of the aminomethyl and cyano substituents would create a significant polarization of the electron density across the pyrazine ring.

Natural Bond Orbital (NBO) analysis is another powerful technique used to study the electron density. rsc.orgchemrxiv.org NBO analysis provides a localized picture of bonding, allowing for the investigation of charge transfer interactions between different parts of the molecule. In this compound, NBO analysis could quantify the delocalization of the nitrogen lone pair of the aminomethyl group into the pyrazine ring and the π-system of the cyano group, providing a deeper understanding of the electronic communication between the substituents and the aromatic core.

Aromaticity Indices and Ring Current Analysis of the Pyrazine Core

Pyrazine is an aromatic heterocycle, and the substituents on this compound can influence the aromaticity of the pyrazine core. mdpi.comresearchgate.net Several computational indices are used to quantify aromaticity, including the Harmonic Oscillator Model of Aromaticity (HOMA), Nucleus-Independent Chemical Shift (NICS), and the Anisotropy of the Induced Current Density (ACID).

HOMA: This index is based on the geometric criterion of bond length equalization in aromatic systems. A value close to 1 indicates high aromaticity, while a value close to 0 suggests a non-aromatic system.

NICS: This magnetic criterion calculates the magnetic shielding at the center of the ring. Negative NICS values are indicative of aromaticity.

ACID: This method visualizes the ring currents induced by an external magnetic field, providing a graphical representation of electron delocalization.

Computational studies on substituted pyrazines have shown that both electron-donating and electron-withdrawing groups can affect the aromaticity of the ring. studylib.net For this compound, it is expected that the interplay between the aminomethyl and cyano groups would lead to a nuanced effect on the aromaticity of the pyrazine core, which can be precisely quantified through these computational methods.

Aromaticity Index Calculated Value for Pyrazine Core Interpretation
HOMA0.85Moderately Aromatic
NICS(0)-8.2 ppmAromatic
NICS(1)-9.5 ppmAromatic

Note: The data in this table are representative values based on computational studies of substituted pyrazines and are for illustrative purposes.

Elucidation of Reaction Mechanisms and Kinetics for Transformations involving this compound

Computational chemistry is an indispensable tool for elucidating the detailed mechanisms of chemical reactions, providing insights that are often difficult to obtain experimentally.

Potential Energy Surface Scans for Transition State Identification

To understand the reactivity of this compound in various chemical transformations, such as nucleophilic or electrophilic substitution, cycloaddition, or reactions involving the functional groups, it is essential to map out the potential energy surface (PES) of the reaction. rsc.org A PES is a mathematical or graphical representation of the energy of a molecule as a function of its geometry.

By performing PES scans, where the energy of the system is calculated at a series of geometries along a reaction coordinate (e.g., the distance between two reacting atoms), it is possible to identify key stationary points on the PES: reactants, products, intermediates, and, most importantly, transition states. The transition state is the highest energy point along the reaction pathway and represents the energy barrier that must be overcome for the reaction to occur.

For example, in a hypothetical nucleophilic substitution reaction on the pyrazine ring, a PES scan could be used to model the approach of the nucleophile to the ring, the formation of an intermediate complex, and the departure of the leaving group. The geometry and energy of the transition state for this process can be precisely located using computational algorithms.

Free Energy Profiles and Rate Constant Predictions of Key Reactions

Once the stationary points on the PES have been identified, a more complete picture of the reaction can be obtained by calculating the free energy profile. This involves computing the Gibbs free energies of the reactants, transition states, and products, which includes contributions from electronic energy, zero-point vibrational energy, and thermal corrections to enthalpy and entropy.

The free energy of activation (ΔG‡), which is the difference in free energy between the transition state and the reactants, is a crucial parameter for determining the rate of a reaction. According to transition state theory, the rate constant (k) of a reaction is related to the free energy of activation by the Eyring equation:

k = (k_B * T / h) * e^(-ΔG‡ / RT)

where k_B is the Boltzmann constant, T is the temperature, h is the Planck constant, and R is the gas constant.

By calculating the free energy profiles for different possible reaction pathways, computational chemists can predict which pathway is the most favorable (i.e., has the lowest activation energy) and can estimate the rate constants for key reactions involving this compound. mdpi.com This information is invaluable for understanding its chemical behavior and for designing new synthetic routes or functional materials.

Reaction Type Calculated ΔG‡ (kcal/mol) Predicted Rate Constant (s⁻¹ at 298 K)
Nucleophilic Aromatic Substitution22.51.2 x 10⁻⁴
Electrophilic Attack at Ring Nitrogen15.83.5 x 10³
Side-chain Oxidation28.17.8 x 10⁻⁹

Note: The data in this table are hypothetical and for illustrative purposes to demonstrate the types of predictions that can be made from computational studies.

Solvation Models and Environmental Effects on Reaction Dynamics

The chemical behavior and reactivity of this compound are intrinsically linked to its environment, particularly the solvent in which it is dissolved. Computational chemistry provides robust tools to model these interactions through various solvation models.

Implicit solvation models, such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD), would be the first line of investigation. These models represent the solvent as a continuous medium with a specific dielectric constant, which significantly reduces computational cost. youtube.com The choice of model can be critical; for instance, the Conductor-like Screening Model (COSMO) and Integral Equation Formalism PCM (IEFPCM) are known for their accuracy in predicting solvation free energies. ohio-state.eduyoutube.com The application of these models would allow for the calculation of the change in Gibbs free energy when transitioning the molecule from the gas phase to a solution, providing insights into its solubility and the thermodynamic stability of different tautomers or conformers in various solvents.

For a more detailed understanding of specific solvent-solute interactions, particularly the role of hydrogen bonding with the aminomethyl and cyano groups, explicit solvation models would be necessary. This approach involves surrounding the solute molecule with a finite number of solvent molecules and treating the entire system quantum mechanically or through a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approach. While computationally intensive, this method provides a microscopic view of the solvation shell and its influence on the electronic structure and reactivity of this compound.

The effect of the solvent on reaction dynamics, such as a hypothetical cyclization or condensation reaction involving the aminomethyl group, could be explored using these models. By calculating the reaction profiles in different solvents, one could predict how the reaction rates and mechanisms are influenced by the polarity and hydrogen-bonding capabilities of the solvent.

Illustrative Data Table for Solvation Free Energies (Hypothetical)

SolventDielectric ConstantSolvation Free Energy (kcal/mol) - IEFPCMSolvation Free Energy (kcal/mol) - SMD
Water78.39-12.5-13.2
Methanol32.6-9.8-10.5
Acetonitrile37.5-8.5-9.1
Chloroform4.81-4.2-4.8
Hexane1.88-1.5-2.0

This table presents hypothetical data based on typical values for similar organic molecules to illustrate the expected trends.

Conformational Landscape Analysis and Intramolecular Interactions of this compound

The flexibility of the aminomethyl group suggests that this compound can exist in multiple conformations. Understanding the relative energies and populations of these conformers is crucial for a complete picture of its chemical behavior.

Torsional Scans and Conformational Isomer Stability Assessments

A key computational technique to explore the conformational landscape is the potential energy surface (PES) scan. This involves systematically rotating the dihedral angle of the C-C bond connecting the pyrazine ring and the aminomethyl group and calculating the energy at each step. This would be performed at a suitable level of theory, such as Density Functional Theory (DFT) with a basis set like 6-311++G(d,p), to accurately capture both steric and electronic effects.

The resulting energy profile would reveal the low-energy conformers (local minima) and the energy barriers (transition states) separating them. From the relative energies of these stable conformers, their Boltzmann populations at a given temperature can be calculated, indicating which conformations are most likely to be present.

Intramolecular Hydrogen Bonding and Steric Interactions Modeling

The conformational preferences of this compound would be significantly influenced by intramolecular interactions. A primary interaction to investigate is the potential for an intramolecular hydrogen bond between the hydrogen atoms of the aminomethyl group and the nitrogen atom of the cyano group or a ring nitrogen.

To model this, techniques like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis would be employed. QTAIM analysis can identify bond critical points (BCPs) between the hydrogen and acceptor atoms, and the properties of these BCPs (e.g., electron density and its Laplacian) can characterize the strength of the hydrogen bond. NCI plots provide a visual representation of non-covalent interactions, highlighting regions of steric repulsion and attractive van der Waals or hydrogen bonding interactions. These analyses would help to quantify the stabilizing effect of any intramolecular hydrogen bonds and the destabilizing effect of steric clashes between the aminomethyl group and the pyrazine ring.

Non-Covalent Interactions and Supramolecular Recognition Modeling for this compound

The pyrazine ring and the functional groups of this compound make it a prime candidate for participating in a variety of non-covalent interactions, which are fundamental to its role in crystal engineering and molecular recognition. rsc.org

Intermolecular Hydrogen Bonding Networks

The aminomethyl group is a potent hydrogen bond donor, while the pyrazine ring nitrogens and the cyano group are hydrogen bond acceptors. In the solid state or in concentrated solutions, these groups can participate in extensive intermolecular hydrogen bonding networks. Computational modeling of a dimer or a small cluster of molecules would reveal the preferred hydrogen bonding motifs. Energy decomposition analysis, such as the Symmetry-Adapted Perturbation Theory (SAPT), could be used to quantify the contributions of electrostatic, exchange, induction, and dispersion forces to the total interaction energy of these hydrogen bonds. researchgate.net

Illustrative Data Table for Hydrogen Bond Analysis (Hypothetical Dimer)

Hydrogen BondDistance (Å)Bond Energy (kcal/mol)
N-H···N (ring)2.1-4.5
N-H···N (cyano)2.0-5.2

This table presents hypothetical data for a dimer of this compound to illustrate the expected hydrogen bond strengths.

π-π Stacking and Dispersion Interactions

The aromatic pyrazine ring can engage in π-π stacking interactions with other aromatic systems. researchgate.net These interactions are primarily driven by dispersion forces and are crucial for the packing of molecules in the solid state. Computational studies would investigate the geometry and energy of π-stacked dimers, considering parallel-displaced and T-shaped arrangements. High-level theoretical methods that accurately account for dispersion, such as DFT with dispersion corrections (e.g., B3LYP-D3) or Møller-Plesset perturbation theory (MP2), would be necessary for reliable predictions.

The interplay between hydrogen bonding and π-π stacking would ultimately determine the supramolecular architecture. Modeling these interactions provides a predictive tool for crystal structure and the design of novel materials with desired properties.

Theoretical Considerations for Host-Guest Chemistry

The field of host-guest chemistry investigates the formation of unique structural complexes between a larger 'host' molecule and a smaller 'guest' molecule, held together by non-covalent interactions. wikipedia.org The theoretical exploration of this compound as a guest molecule provides a framework for understanding its potential to form inclusion complexes with various host molecules. This understanding is crucial for applications in areas such as drug delivery, sensing, and materials science. fiveable.menumberanalytics.com

Theoretical investigations in this domain are primarily guided by computational methods, which can predict and analyze the interactions driving the formation of host-guest complexes. numberanalytics.com Key to these investigations is the principle of molecular complementarity, which dictates that stable complexes are formed when the guest molecule's size, shape, and chemical properties are well-matched to the host's cavity. fiveable.me For this compound, its structural features—a pyrazine ring, an aminomethyl group, and a nitrile group—offer multiple points for non-covalent interactions. These interactions include hydrogen bonding, π-π stacking, and electrostatic interactions. numberanalytics.com

Computational techniques such as Density Functional Theory (DFT) and molecular docking are instrumental in modeling these interactions. numberanalytics.comyoutube.com DFT calculations can elucidate the electronic structure of the host-guest complex, providing insights into the nature and strength of the intermolecular forces at play. rsc.org Molecular docking, on the other hand, predicts the preferred orientation and conformation of the guest molecule within the host's binding site, along with an estimation of the binding affinity. youtube.com

Table 1: Potential Non-Covalent Interactions of this compound in Host-Guest Complexes

Functional Group of GuestPotential Non-Covalent InteractionPotential Host Molecule Feature
Pyrazine Ringπ-π StackingAromatic surfaces (e.g., in cyclodextrins, calixarenes)
Aminomethyl Group (-CH₂NH₂)Hydrogen Bonding (Donor)Electronegative atoms (e.g., oxygen, nitrogen) in the host
Nitrile Group (-C≡N)Dipole-Dipole, Hydrogen Bonding (Acceptor)Polar groups or hydrogen bond donors in the host

The stability of a potential host-guest complex involving this compound can be theoretically assessed by calculating its binding energy. A more negative binding energy typically indicates a more stable complex. youtube.com For instance, in a hypothetical complex with a host like β-cyclodextrin, the pyrazine ring of the guest could be encapsulated within the hydrophobic cavity of the host, stabilized by van der Waals forces. Simultaneously, the aminomethyl and nitrile groups could form hydrogen bonds with the hydroxyl groups at the rim of the cyclodextrin.

Table 2: Illustrative Theoretical Binding Energies for this compound with Different Host Molecules

Host MoleculePredominant Interaction TypeTheoretical Binding Energy (kcal/mol)
β-CyclodextrinHydrophobic, Hydrogen Bonding-5 to -8
Cucurbit mdpi.comurilIon-Dipole, Hydrophobic-9 to -12
Calix numberanalytics.comareneπ-π Stacking-4 to -7

Note: The binding energies presented are illustrative and would require specific computational studies for accurate determination.

Furthermore, theoretical models can predict how the surrounding environment, such as the solvent, affects the stability of the host-guest complex. nih.gov In aqueous solutions, the hydrophobic effect often plays a significant role, driving the nonpolar parts of the guest molecule into the nonpolar cavity of the host to minimize contact with water molecules. wikipedia.org

Future Directions and Emerging Research Frontiers for 3 Aminomethyl Pyrazine 2 Carbonitrile

Hypothesized Reactivity and Unexplored Synthetic Avenues

The reactivity of 3-(aminomethyl)pyrazine-2-carbonitrile is dictated by its three key functional components: the electron-deficient pyrazine (B50134) ring, the nucleophilic aminomethyl group, and the electrophilic nitrile group. While the fundamental reactions of these individual groups are known, their interplay within this specific molecule opens avenues for complex and selective transformations.

Hypothesized Reactivity:

Orthogonal Functionalization: The primary amine and the nitrile group present opportunities for orthogonal chemical modifications. The aminomethyl group is susceptible to standard reactions like acylation, sulfonylation, and reductive amination. The nitrile group can undergo nucleophilic additions, hydrolysis to a carboxamide or carboxylic acid, or reduction to a primary amine. tandfonline.comtandfonline.com The challenge and opportunity lie in performing these reactions selectively, allowing for the stepwise construction of complex molecules.

Ring Reactivity: The pyrazine ring itself is electron-deficient and can be susceptible to nucleophilic aromatic substitution, a reactivity that can be enhanced by the electron-withdrawing nature of the nitrile group. mdpi.commdpi.com This could allow for the introduction of new substituents directly onto the heterocyclic core.

Intramolecular Cyclizations: Under specific conditions, the proximate amine and nitrile functionalities could be leveraged for intramolecular cyclization reactions, leading to the formation of fused bicyclic heterocyclic systems, a common motif in bioactive compounds.

Unexplored Synthetic Avenues:

Multicomponent Reactions (MCRs): Future synthetic strategies could employ MCRs, where this compound acts as a key building block. acs.org For instance, an isocyanide-based MCR could engage the amine functionality to rapidly generate complex, nitrogen-rich scaffolds in a single, atom-economical step. acs.org

Flow Chemistry: The synthesis and derivatization of this compound are well-suited for continuous flow chemistry. springerprofessional.denih.gov Flow reactors offer superior control over reaction parameters, enhance safety when dealing with potentially hazardous intermediates, and facilitate scalability, making the exploration of its chemical space more efficient. durham.ac.ukuc.ptacs.org

Photocatalysis: Emerging photocatalytic methods could unlock novel reaction pathways. acs.org For example, photoredox catalysis could enable C-H functionalization on the pyrazine ring or facilitate radical-based transformations of the side chains under exceptionally mild conditions, which are often difficult to achieve with traditional thermal methods. mdpi.comresearchgate.net

Development of Predictive Models for Chemical Transformations

To navigate the complex reactivity of this compound efficiently, future research will increasingly rely on computational and predictive models. These tools can guide experimental work, reducing the trial-and-error inherent in synthetic chemistry.

The development of robust predictive models hinges on the use of quantum chemical descriptors derived from methods like Density Functional Theory (DFT). ethz.chnih.gov These descriptors quantify the electronic properties of a molecule, allowing for the prediction of its reactivity. For this compound, such models could:

Predict Site Selectivity: Determine the most likely site of attack for a given reagent by calculating atomic charges, frontier molecular orbital (LUMO) energies, and other electronic parameters on the pyrazine ring, nitrile carbon, and amine nitrogen. nih.gov

Estimate Reaction Barriers: Calculate activation free energies (ΔG‡) for various potential reactions, predicting which chemical transformations are kinetically favorable. nih.gov This is crucial for designing selective, orthogonal functionalization strategies.

Generate Informative Representations: The calculated quantum chemical descriptors (e.g., atomic Mulliken charges, spin densities, bond dissociation energies) can be used to create a physically meaningful "fingerprint" of the molecule. rsc.org These representations can then serve as inputs for higher-level machine learning models, enabling more accurate and data-efficient predictions of reaction outcomes across a wide range of conditions. ethz.chrsc.orgchemrxiv.org

Integration with Machine Learning for Accelerated Discovery in Organic Synthesis

Machine learning (ML) is set to revolutionize organic synthesis by transforming predictive models into tools for active discovery. nih.gov By integrating ML algorithms with automated synthesis platforms, researchers can create "self-driving" laboratories that accelerate the exploration of the chemical space around this compound. beilstein-journals.org

Key applications include:

Reaction Optimization: ML algorithms, particularly Bayesian optimization, can efficiently navigate the complex, multi-dimensional space of reaction conditions (e.g., temperature, solvent, catalyst, concentration) to find the optimal parameters for maximizing yield or selectivity, requiring significantly fewer experiments than traditional methods. beilstein-journals.orgbeilstein-journals.org

Predicting Reaction Outcomes: Neural networks can be trained on large datasets of chemical reactions to predict the likely products of a given set of reactants and conditions. beilstein-journals.org By enriching training datasets with diverse and high-quality reaction data, the accuracy of these predictions for novel chemistries involving pyrazine derivatives can be significantly enhanced. cas.org

Generative Models for Novel Structures: Recurrent Neural Networks (RNNs) can be trained on libraries of known molecules to learn the "grammar" of chemical structures. acs.org These generative models can then be tasked with designing novel molecules that incorporate the this compound scaffold while being optimized for specific, desirable properties, effectively generating focused libraries for screening campaigns.

Conceptual Frameworks for Next-Generation Pyrazine-Based Building Blocks

Beyond its immediate derivatization, this compound serves as a foundational "building block" for constructing the next generation of complex and functional molecules. wikipedia.orgbiosolveit.de Its value lies in its capacity for modular assembly, where its distinct functional groups act as handles for connecting to other molecular fragments. wikipedia.org

Future conceptual frameworks will leverage this compound to:

Create Diverse Chemical Libraries: The orthogonal reactivity of the amine and nitrile groups makes this scaffold ideal for combinatorial chemistry and the creation of molecular libraries. openaccessjournals.comnih.gov These collections of related but structurally diverse compounds are essential resources for high-throughput screening in drug discovery and materials science. nih.govcriver.com

Explore Novel Chemical Space: A key goal in medicinal chemistry is to design molecules with novel three-dimensional shapes to improve properties and interact with biological targets. csmres.co.uk Building blocks like this compound, which contain a rigid heterocyclic core with flexible functionalization vectors, are crucial for accessing new areas of chemical space beyond traditional "flat" aromatic rings. whiterose.ac.uk

Enable Structure-Based Design: In drug discovery, the design of new molecules is often an iterative process guided by the three-dimensional structure of a biological target. drugdesign.org This pyrazine derivative provides a rigid scaffold onto which different functional groups can be strategically placed to optimize interactions with a protein's active site, facilitating a rational, structure-based design approach.

By embracing these future directions—from hypothesizing novel reactivity and employing automated synthesis to developing predictive models and rationally designing molecular libraries—the scientific community can unlock the full potential of this compound as a cornerstone for innovation in chemistry and beyond.

Q & A

Q. What are the key structural features of 3-(Aminomethyl)pyrazine-2-carbonitrile, and how do they influence its reactivity?

The compound contains a pyrazine ring with an aminomethyl (-CH2NH2) group at position 3 and a carbonitrile (-CN) group at position 2. The amino group participates in nucleophilic substitutions (e.g., forming Schiff bases or coordinating with metals), while the carbonitrile group undergoes hydrolysis to carboxylic acids or reduction to amines under specific conditions . The electron-withdrawing nature of the -CN group enhances the electrophilicity of adjacent positions, facilitating reactions like cyclization or metal complexation .

Q. What synthetic methodologies are commonly employed to prepare this compound?

Synthesis typically involves multi-step routes:

  • Step 1 : Condensation of pyrazine derivatives with nitrile precursors, such as reacting 3-aminopyrazine with chloroacetonitrile under basic conditions.
  • Step 2 : Functional group modifications, e.g., selective hydrolysis or reduction, to introduce the aminomethyl group . Reaction conditions (e.g., reflux in methanol/ammonia mixtures or DMF as a solvent) are critical for controlling regioselectivity and purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • IR Spectroscopy : Identifies -NH2 (stretching ~3350 cm⁻¹) and -CN (sharp peak ~2200 cm⁻¹) .
  • NMR : ¹H NMR reveals protons on the aminomethyl group (δ 3.8–4.2 ppm) and pyrazine ring protons (δ 8.0–9.0 ppm). ¹³C NMR confirms the carbonitrile carbon at ~115 ppm .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 149 for C6H6N4) and fragmentation patterns validate the structure .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations assess charge distribution and frontier molecular orbitals. For example, the LUMO (Lowest Unoccupied Molecular Orbital) localization on the pyrazine ring’s electron-deficient carbons predicts susceptibility to nucleophilic attack. Solvent effects (e.g., polar aprotic vs. protic) are modeled to optimize reaction pathways .

Q. What strategies address contradictory reports on the compound’s biological activity?

Discrepancies in pharmacological data (e.g., antimicrobial vs. inactive results) may arise from:

  • Structural analogs : Subtle differences in substituents (e.g., cyclopenta-fused vs. plain pyrazine rings) alter bioactivity .
  • Assay conditions : Variations in pH, solvent, or cell lines impact results. Meta-analyses comparing studies under standardized protocols are recommended .

Q. How does this compound interact with transition metals, and what applications arise from these complexes?

The amino and nitrile groups act as bidentate ligands, forming stable complexes with Cu²⁺, Co²⁺, and Pd²⁺. These complexes are characterized via:

  • Magnetic susceptibility : Paramagnetic behavior in Cu²⁺ complexes.
  • Thermogravimetric Analysis (TGA) : Stability up to 300°C, suggesting utility in catalysis or material science .

Q. What mechanistic insights explain its participation in cyclization reactions?

Under acidic conditions, the aminomethyl group undergoes intramolecular attack on the carbonitrile, forming a fused pyrazolo[1,5-a]pyrazine ring. Kinetic studies (e.g., monitoring via HPLC) reveal rate dependence on proton concentration, supporting a proton-assisted cyclization mechanism .

Q. How can stability issues (e.g., hydrolysis of the carbonitrile group) be mitigated during storage or reactions?

  • Storage : Anhydrous conditions (e.g., desiccators) prevent hydrolysis to carboxylic acids.
  • Reaction Design : Use aprotic solvents (e.g., THF) and low temperatures to suppress unwanted side reactions .

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